Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
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Overview
Description
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group and an oxo group on the pyridine ring, along with a methyl ester group attached to the acetyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the following steps:
Nitration: The starting material, 2-oxopyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Esterification: The resulting 3-nitro-2-oxopyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate.
Substitution: Various amide or alcohol derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid.
Scientific Research Applications
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for modifications that can enhance the compound’s activity and selectivity.
Comparison with Similar Compounds
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can be compared with other pyridine derivatives such as:
Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Methyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 2-(3-nitro-2-oxopyridin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKHLIVBMSVMCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676703 |
Source
|
Record name | Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183666-09-3 |
Source
|
Record name | Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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